An In-depth Technical Guide to the Neuronal Mechanisms of VU-29 and VU319
An In-depth Technical Guide to the Neuronal Mechanisms of VU-29 and VU319
Disclaimer: The designation "VU-29" is associated with a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). However, due to the related nomenclature developed at Vanderbilt University, there can be confusion with other compounds such as VU319, a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This guide will provide a comprehensive overview of both compounds to ensure clarity for the research community.
Part 1: VU-29, a Positive Allosteric Modulator of the mGlu5 Receptor
Introduction
VU-29 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, VU-29 does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system has significant implications for synaptic plasticity and is a key area of research for neurological and psychiatric disorders.
Core Mechanism of Action
VU-29 binds to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric glutamate-binding site. Specifically, it has been shown to interact with the same allosteric site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP. By binding to this site, VU-29 induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This potentiation of glutamate signaling leads to an amplification of the downstream intracellular signaling cascades initiated by mGlu5 receptor activation.
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
A notable aspect of VU-29's mechanism is its "biased" modulation. While it potentiates Gαq-dependent signaling, it does not appear to enhance the mGlu5 receptor's modulation of N-methyl-D-aspartate receptor (NMDAR) currents.[1][2][3] Instead, the enhancement of long-term potentiation (LTP) by VU-29 is mediated by a disinhibition mechanism.[1][2][4] VU-29 potentiation of mGlu5 in CA1 pyramidal cells stimulates the production and release of endocannabinoids.[4] These endocannabinoids then act on presynaptic CB1 receptors on neighboring interneurons, leading to a reduction in GABA release and subsequent disinhibition of the pyramidal cells.[1][2][4]
Quantitative Data
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Rat | 9 nM | Calcium Mobilization | [1] |
| Selectivity | ||||
| mGlu1 EC50 | 557 nM | |||
| mGlu2 EC50 | 1.51 µM | |||
| Effect on LTP | Rat | Significant Potentiation | Electrophysiology (fEPSP) | [5] |
Signaling Pathway Diagram
Experimental Protocols
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
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Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottomed 96-well or 384-well plates coated with poly-D-lysine.[6][7] The cells are grown overnight.[7]
-
Dye Loading: The growth medium is replaced with a buffer solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6][7] The cells are incubated to allow the dye to enter the cells and be cleaved into its active form.
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Compound Addition: A fluorescent imaging plate reader (e.g., FlexStation) is used to measure baseline fluorescence. VU-29 (at various concentrations) is added to the wells, followed by a sub-maximal concentration (EC20) of glutamate.
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Data Acquisition: Fluorescence is continuously monitored to detect the increase in intracellular calcium.
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Analysis: The peak fluorescence intensity is measured, and dose-response curves are generated to determine the EC50 of VU-29 for potentiation of the glutamate response.
This protocol assesses the effect of VU-29 on synaptic plasticity in hippocampal slices.[5]
Methodology:
-
Slice Preparation: Hippocampal slices are prepared from rats.
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Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]
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Baseline Recording: A stable baseline of fEPSP responses is established by stimulating at a low frequency (e.g., 0.05 Hz).[8]
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Drug Application: VU-29 (e.g., 500 nM) is added to the aCSF and perfused for a set period (e.g., 20-30 minutes) before LTP induction.[5]
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LTP Induction: A high-frequency stimulation protocol, such as theta-burst stimulation (TBS), is applied to induce LTP.[8][9] A threshold TBS protocol that produces a small, non-saturating LTP is often used to observe the potentiating effects of the compound.[5]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
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Analysis: The slope of the fEPSP is measured and compared between control (vehicle) and VU-29-treated slices to determine the effect on LTP.
Experimental Workflow Diagram
Part 2: VU319, a Positive Allosteric Modulator of the M1 Muscarinic Receptor
Introduction
VU319 (also known as VU0467319) is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[10][11][12] It has been developed as a potential therapeutic for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[13] VU319 enhances the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor, with minimal direct agonist activity.[10][12]
Core Mechanism of Action
VU319 binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where acetylcholine binds.[10] This binding event induces a conformational change that increases the receptor's sensitivity to acetylcholine, thereby potentiating its signaling.[13] The M1 receptor is a Gq/11-coupled GPCR, and its activation leads to the same canonical signaling pathway as the mGlu5 receptor: activation of PLC, generation of IP3 and DAG, and subsequent increases in intracellular Ca2+ and activation of PKC.[10]
In the context of Alzheimer's disease, a key proposed mechanism of M1 mAChR activation is the promotion of non-amyloidogenic processing of the amyloid precursor protein (APP). Activation of the M1 receptor can enhance the activity of α-secretase, which cleaves APP within the amyloid-β (Aβ) domain, thus precluding the formation of pathogenic Aβ peptides. This shifts APP processing away from the amyloidogenic pathway, which involves cleavage by β- and γ-secretases.
VU319 is highly selective for the M1 receptor subtype over M2-M5, which is crucial for avoiding the adverse cholinergic side effects associated with non-selective muscarinic agonists.[11] It has demonstrated efficacy in preclinical models of cognition and has undergone Phase I clinical trials.[14][15]
Quantitative Data
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 492 nM | Calcium Mobilization | [10][11][12][16] |
| Rat | 398 nM | Calcium Mobilization | [10][17] | |
| Mouse | 728 nM | Calcium Mobilization | [10][17] | |
| Cynomolgus Monkey | 374 nM | Calcium Mobilization | [10][17] | |
| Agonist Activity (EC50) | Human | > 30 µM | Calcium Mobilization | [10][12] |
| Selectivity (EC50 vs M2-M5) | Human & Rat | > 30 µM | Calcium Mobilization | [11] |
| CNS Penetration (Kp,uu) | Mouse | 1.3 | [10][14] | |
| Rat | 0.91 | [10][14] |
Signaling Pathway Diagram
References
- 1. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. VU0467319 (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
